8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride
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Overview
Description
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride typically involves the bromination of a precursor benzodiazepine compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the benzodiazepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazepines.
Scientific Research Applications
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety and other neurological disorders.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
8-bromo-2,3,4,5-tetrahyd
Properties
CAS No. |
2751610-59-8 |
---|---|
Molecular Formula |
C9H10BrClN2O |
Molecular Weight |
277.5 |
Purity |
95 |
Origin of Product |
United States |
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